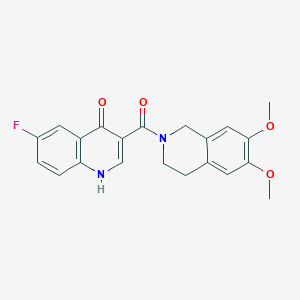

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone: is a complex organic compound that features both isoquinoline and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6-fluoro-4-hydroxyquinoline. The key steps in the synthesis may involve:

Nucleophilic substitution: reactions to introduce the methanone linkage.

Oxidation: reactions to form the quinoline ring.

Methoxylation: to introduce methoxy groups on the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalytic processes: to enhance reaction rates.

Continuous flow reactors: to maintain consistent reaction conditions.

Purification techniques: such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and isoquinoline rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicine, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Its potential therapeutic applications could be explored through in vitro and in vivo studies.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include DNA, proteins, or cell membranes, and the pathways involved could range from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline): Shares the isoquinoline moiety but lacks the quinoline component.

(6-fluoro-4-hydroxyquinoline): Contains the quinoline moiety but lacks the isoquinoline component.

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone): Similar structure but without the fluorine atom.

Uniqueness

The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone lies in its combined isoquinoline and quinoline moieties, along with the presence of methoxy and fluoro groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, summarizing various studies and findings related to its pharmacodynamics, therapeutic applications, and mechanisms of action.

- Molecular Formula: C18H18F1N2O3

- Molecular Weight: 344.35 g/mol

- CAS Number: 160446-15-1

The structure features a combination of isoquinoline and quinoline moieties, which are known for their diverse biological properties.

Antimicrobial Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including those resistant to standard treatments. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Anticancer Properties

Several studies have investigated the anticancer potential of isoquinoline derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies demonstrated that it inhibited the proliferation of breast cancer and leukemia cells, suggesting its potential as a chemotherapeutic agent .

Sigma Receptor Interaction

Recent research has focused on the interaction of this compound with sigma receptors, particularly sigma-2 receptors. These receptors have been implicated in various neurological disorders and cancer. The compound exhibited selective binding affinity for sigma-2 receptors, which may mediate its analgesic and anti-inflammatory effects. Animal models showed that administration led to significant pain relief in inflammatory pain models, indicating its potential as a novel analgesic .

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives have been explored in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against conditions such as Alzheimer's disease .

Study 1: Antimicrobial Efficacy

A study conducted on a series of isoquinoline derivatives found that compounds similar to this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to disruption of bacterial membrane integrity.

Study 2: Cancer Cell Apoptosis

In vitro experiments using breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis rates. Flow cytometry analysis indicated significant alterations in cell cycle distribution, with an increase in the sub-G1 phase population.

Study 3: Pain Management

A rodent model study assessed the analgesic effects of the compound through behavioral tests for pain sensitivity. Results indicated a marked reduction in pain response following administration, supporting its potential as an effective pain management therapy.

Properties

Molecular Formula |

C21H19FN2O4 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-fluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C21H19FN2O4/c1-27-18-7-12-5-6-24(11-13(12)8-19(18)28-2)21(26)16-10-23-17-4-3-14(22)9-15(17)20(16)25/h3-4,7-10H,5-6,11H2,1-2H3,(H,23,25) |

InChI Key |

MTAMDRRYTXBPAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.